molecular formula C9H16N4S B13073003 4-ethyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol

4-ethyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B13073003
M. Wt: 212.32 g/mol
InChI Key: KWMGWFOLDARAPH-UHFFFAOYSA-N
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Description

4-ethyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring, a piperidine ring, and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethyl-1H-1,2,4-triazole-3-thiol with piperidine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Disulfide derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-ethyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. Additionally, the triazole ring can interact with various enzymes and receptors, affecting their activity and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-ethyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-one
  • 4-ethyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-amine
  • 4-ethyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-carboxylic acid

Uniqueness

4-ethyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The thiol group allows for the formation of disulfide bonds and interactions with metal ions, which can be exploited in various applications .

Properties

Molecular Formula

C9H16N4S

Molecular Weight

212.32 g/mol

IUPAC Name

4-ethyl-3-piperidin-4-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C9H16N4S/c1-2-13-8(11-12-9(13)14)7-3-5-10-6-4-7/h7,10H,2-6H2,1H3,(H,12,14)

InChI Key

KWMGWFOLDARAPH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NNC1=S)C2CCNCC2

Origin of Product

United States

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